molecular formula C₂₃H₃₄O₅ B1147594 (5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one CAS No. 19458-48-1

(5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one

Cat. No.: B1147594
CAS No.: 19458-48-1
M. Wt: 390.51
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one involves multiple steps, starting from a suitable steroidal precursorThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

(5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one involves its interaction with steroid hormone receptors and enzymes involved in steroid metabolism. The compound can modulate the activity of these receptors and enzymes, leading to changes in gene expression and cellular function . The molecular targets include glucocorticoid receptors and enzymes such as 11β-hydroxysteroid dehydrogenase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one is unique due to its bis(oxy) bridges at positions 17, 20, and 21, which confer distinct chemical and biological properties. This structural feature differentiates it from other steroidal compounds and contributes to its specific interactions with biological targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one involves the conversion of pregnenolone to the target compound through a series of reactions.", "Starting Materials": [ "Pregnenolone", "Methylenebis(chloroformate)", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Diethyl ether" ], "Reaction": [ "Pregnenolone is reacted with methylenebis(chloroformate) in the presence of sodium methoxide to form the corresponding bis-chloroformate intermediate.", "The bis-chloroformate intermediate is then treated with methanol and hydrochloric acid to yield the bis-methoxycarbonyl intermediate.", "The bis-methoxycarbonyl intermediate is then reacted with sodium bicarbonate to produce the bis-carboxylic acid intermediate.", "The bis-carboxylic acid intermediate is then treated with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with excess sodium methoxide to generate the corresponding bis-alkoxide intermediate.", "The bis-alkoxide intermediate is then treated with water to yield the target compound, (5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one, which is isolated by extraction with diethyl ether." ] }

CAS No.

19458-48-1

Molecular Formula

C₂₃H₃₄O₅

Molecular Weight

390.51

Synonyms

17,20:20,21-Bis(methylenedioxy)5β-pregnan-3-one

Origin of Product

United States

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